molecular formula C7H14ClNO B095946 Diisopropylcarbamoyl chloride CAS No. 19009-39-3

Diisopropylcarbamoyl chloride

Cat. No.: B095946
CAS No.: 19009-39-3
M. Wt: 163.64 g/mol
InChI Key: RSAFAYLZKCYUQW-UHFFFAOYSA-N
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Description

Diisopropylcarbamoyl chloride is an organic compound with the chemical formula (C3H7)2NC(O)Cl. It is a colorless to light yellow liquid with a pungent odor. This compound is easily soluble in organic solvents such as ether and alcohol but has low solubility in water. It is widely used in organic synthesis reactions as an activator or chlorination reagent .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisopropylcarbamoyl chloride is typically synthesized by reacting formyl chloride with diisopropylamine. The reaction is generally carried out at room temperature, and the product is obtained through distillation and extraction .

Industrial Production Methods: In industrial settings, the preparation of this compound involves similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced distillation and extraction techniques helps in achieving the desired quality .

Chemical Reactions Analysis

Types of Reactions: Diisopropylcarbamoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Diisopropylcarbamoyl chloride has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    Dimethylcarbamoyl Chloride: Similar in structure but with methyl groups instead of isopropyl groups.

    Diethylcarbamoyl Chloride: Similar but with ethyl groups.

    Dipropylcarbamoyl Chloride: Similar but with propyl groups.

Uniqueness: Diisopropylcarbamoyl chloride is unique due to its specific reactivity and solubility properties, making it particularly useful in certain organic synthesis reactions where other carbamoyl chlorides might not be as effective .

Properties

IUPAC Name

N,N-di(propan-2-yl)carbamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO/c1-5(2)9(6(3)4)7(8)10/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSAFAYLZKCYUQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172474
Record name Diisopropylcarbamoyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19009-39-3
Record name N,N-Bis(1-methylethyl)carbamic chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19009-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diisopropylcarbamoyl chloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diisopropylcarbamoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisopropylcarbamoyl chloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIISOPROPYLCARBAMOYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can Diisopropylcarbamoyl chloride be used to control the stereochemistry of reactions?

A2: Yes, research indicates that this compound plays a crucial role in controlling stereochemistry during certain reactions. For instance, when 1-aryl-1-alkenyl N,N-diisopropylcarbamates (synthesized from alkyl aryl ketones and DIPC) [] undergo carbolithiation with alkyllithium in the presence of chiral diamines like (-)-sparteine, moderate enantiofacial differentiation is observed. [] This means that the chiral diamine, in conjunction with the DIPC derivative, influences the approach of the alkyllithium reagent, favoring the formation of one enantiomer over the other. This control over stereochemistry is highly valuable in synthesizing enantiomerically pure compounds, which are particularly important in the pharmaceutical industry.

Q2: What makes lithiated benzyl carbamates, derived from reactions with this compound, useful synthetic intermediates?

A3: 1-Aryl-1-alkenyl N,N-diisopropylcarbamates, easily obtained from DIPC, readily undergo a syn-carbolithiation reaction with alkyllithium/diamine complexes. [] This reaction forms configurationally stable lithiated benzyl carbamates. [] These lithiated species are valuable because they can be subsequently reacted with a variety of electrophiles, leading to the formation of new carbon-carbon bonds and expanding the molecular complexity of the compound. This versatility makes them powerful tools in organic synthesis for creating a diverse range of complex molecules.

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